![molecular formula C7H13NO B13321503 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-azabicyclo[311]heptan-1-ol is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct physicochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient. The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The scalability of the reduction of spirocyclic oxetanyl nitriles makes it a viable method for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Further reduction can modify the bicyclic structure.
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used.
Substitution: Nucleophiles such as amines and halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .
Aplicaciones Científicas De Investigación
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential bioisostere for other bicyclic systems, which can improve the pharmacokinetic properties of drug candidates.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate pathways involved in signal transduction and metabolic processes .
Comparación Con Compuestos Similares
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol can be compared with other similar compounds such as:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, resulting in different chemical properties.
3-Azabicyclo[3.1.1]heptane: Similar structure but without the methyl group, affecting its reactivity and applications.
These comparisons highlight the unique features of 3-Methyl-3-azabicyclo[31
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
3-methyl-3-azabicyclo[3.1.1]heptan-1-ol |
InChI |
InChI=1S/C7H13NO/c1-8-4-6-2-7(9,3-6)5-8/h6,9H,2-5H2,1H3 |
Clave InChI |
FPRCMZCDGNPUQH-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC(C2)(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


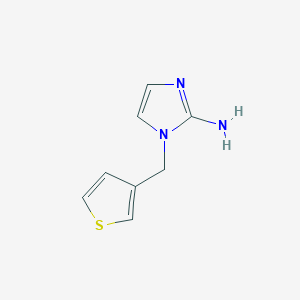
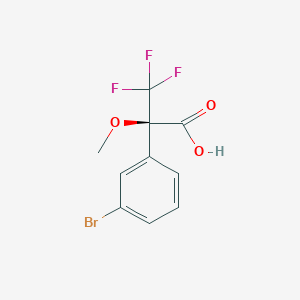
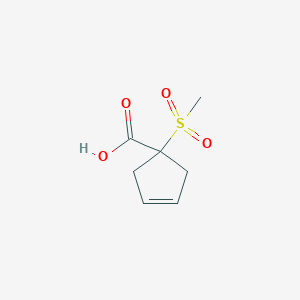

![5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321443.png)
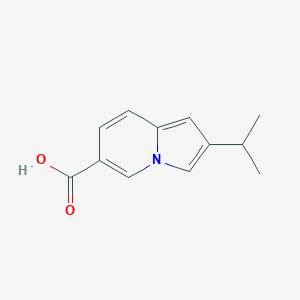

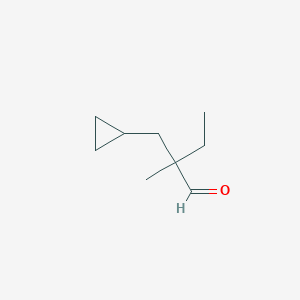

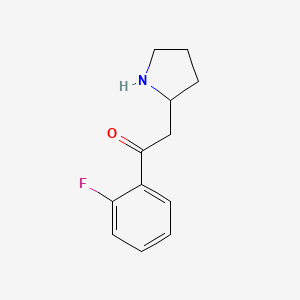

![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
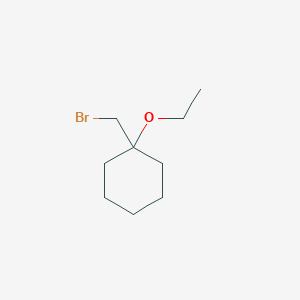
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
